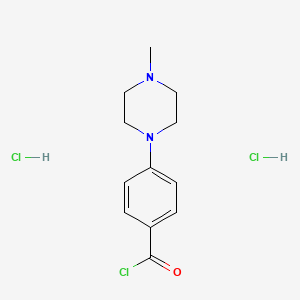
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is a chemical compound with the molecular formula C12H15ClN2O·2HCl. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Gleevec, which is used to treat certain types of leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration to minimize energy consumption and waste. The yield of the product is typically high, with purity levels exceeding 99.8% .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Hydrolysis: The compound can hydrolyze to form 4-(4-Methylpiperazin-1-yl)benzoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products
Substituted Benzoyl Derivatives: Formed through substitution reactions.
4-(4-Methylpiperazin-1-yl)benzoic Acid: Formed through hydrolysis.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Pharmaceutical Synthesis: Used as an intermediate in the synthesis of tyrosine kinase inhibitors like Gleevec, which are used to treat chronic myelogenous leukemia and certain forms of acute lymphoblastic leukemia.
Organic Synthesis: Employed in the synthesis of various organic compounds due to its reactivity and versatility.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride primarily involves its role as an intermediate in the synthesis of pharmaceuticals. In the case of Gleevec, the compound is involved in the inhibition of the BCR-ABL tyrosine kinase, which is associated with the proliferation of cancer cells in chronic myelogenous leukemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic Acid Dihydrochloride: Another intermediate used in pharmaceutical synthesis.
4-(4-Methylpiperazin-1-yl)methylbenzoyl Chloride Hydrochloride: Similar in structure and used for similar applications.
Uniqueness
4-(4-Methylpiperazin-1-yl)benzoyl chloride dihydrochloride is unique due to its high purity and efficiency in pharmaceutical synthesis. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzoyl chloride;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16;;/h2-5H,6-9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGWOJORXANXGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(3S)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6361064.png)



![4-[Hydroxy(oxo)ammonio]-2-nitro-phenolate;4-methoxypyridin-1-ium-1-amine](/img/structure/B6361087.png)







